1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone
Description
1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone is a phenolic ketone derivative characterized by a dimethylamino-methyl substituent at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. Its molecular structure (C₁₁H₁₅NO₂) confers unique physicochemical properties, including moderate polarity due to the hydroxyl and dimethylamino groups, which influence solubility and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(13)9-4-5-11(14)10(6-9)7-12(2)3/h4-6,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAENDPRPZPEBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902793 | |
| Record name | 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-98-7 | |
| Record name | 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73096-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073096987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mannich Reaction: Primary Synthetic Pathway
The Mannich reaction serves as the most widely employed method for introducing the dimethylamino-methyl substituent to the aromatic ring. This one-pot, three-component condensation involves 4-hydroxyacetophenone, formaldehyde, and dimethylamine under acidic conditions.
Reaction Mechanism
- Formation of the Iminium Ion : Formaldehyde reacts with dimethylamine to generate an iminium intermediate.
- Electrophilic Aromatic Substitution : The iminium ion acts as an electrophile, attacking the para position of 4-hydroxyacetophenone’s aromatic ring.
- Deprotonation and Rearomatization : Acid catalysis facilitates proton transfer, restoring aromaticity and yielding the target compound.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions (e.g., over-alkylation) |
| Catalyst (HCl) | 0.1–0.3 M | Accelerates iminium formation without hydrolyzing intermediates |
| Solvent | Ethanol/Water (3:1) | Balances solubility and reaction kinetics |
| Reaction Time | 4–6 hours | Ensures complete conversion while avoiding degradation |
Typical yields range from 65% to 78%, with purity >95% confirmed via HPLC.
Friedel-Crafts Acylation Followed by Aminomethylation
An alternative two-step approach involves Friedel-Crafts acylation to install the ethanone group, followed by aminomethylation.
Step 1: Friedel-Crafts Acylation
Resorcinol derivatives react with acetyl chloride in the presence of AlCl₃ to form 4-hydroxyphenyl ethanone.
Conditions :
Step 2: Aminomethylation
The intermediate undergoes aminomethylation using formaldehyde and dimethylamine:
Key Variables :
- Molar Ratio (Substrate:Formaldehyde:Dimethylamine) : 1:1.2:1.5
- Solvent : Tetrahydrofuran (THF)
- Temperature : Room temperature (25°C)
- Yield : 70–75%
Reductive Amination of 3-Formyl-4-hydroxyphenyl Ethanone
This method employs reductive amination to introduce the dimethylamino group:
- Aldehyde Formation : Oxidation of 3-(hydroxymethyl)-4-hydroxyphenyl ethanone using MnO₂.
- Reductive Amination : Reaction with dimethylamine and NaBH₃CN in methanol.
| Stage | Conditions | Yield |
|---|---|---|
| Aldehyde Synthesis | MnO₂, Dichloromethane, 25°C | 88% |
| Reductive Amination | NaBH₃CN, Methanol, 0°C → 25°C | 63% |
This route avoids acidic conditions, making it suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Mannich Reaction | Single-step, high atom economy | Requires strict temperature control | 65–78% |
| Friedel-Crafts + Aminomethylation | Modular, scalable | Multi-step, AlCl₃ disposal issues | 57–66% |
| Reductive Amination | Mild conditions | Lower overall yield | 55–63% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Emerging Methodologies
Photocatalytic Aminomethylation
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to drive the Mannich reaction at ambient temperature, achieving 72% yield with reduced energy input.
Biocatalytic Approaches
Engineered transaminases demonstrate potential for enantioselective synthesis, though yields remain modest (38–45%).
Chemical Reactions Analysis
1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides. This reaction typically requires a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid, while reduction of the carbonyl group may produce 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanol .
Scientific Research Applications
1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone is an organic compound with the molecular formula . It is known for its diverse applications in chemistry, biology, medicine, and industry. The compound's unique structure includes a dimethylamino group, a hydroxyl group, and an ethanone group attached to a phenyl ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research.
- Chemistry It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups contribute to its chemical reactivity and biological activity.
- Biology The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
- Medicine It is explored for potential use in drug development, particularly in designing novel drugs with improved efficacy and reduced side effects. Its ability to interact with specific molecular targets makes it a valuable candidate for medicinal chemistry research.
- Industry The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to downstream signaling events that alter cellular functions .
Comparison with Similar Compounds
Key Differences :
- Electronic Effects: The dimethylamino group in the target compound enhances electron-donating capacity compared to primary amines, influencing redox behavior and metal-binding affinity .
- Steric Hindrance: Bulkier substituents (e.g., diethylamino) reduce reactivity in nucleophilic substitutions compared to dimethylamino derivatives .
Physicochemical Properties
| Property | Target Compound | 1-[4-Hydroxyphenyl]ethanone | 1-[3-Aminomethyl-4-hydroxyphenyl]ethanone |
|---|---|---|---|
| Melting Point (°C) | 98–102 | 112–115 | 105–108 |
| LogP | 1.8 | 1.2 | 0.9 |
| Solubility (mg/mL, H₂O) | 12.5 | 8.3 | 20.1 |
The dimethylamino group increases lipophilicity (higher LogP) compared to the hydroxyl-only analogue but reduces solubility relative to the primary amine derivative due to steric effects .
Pharmaceutical Studies
In vitro studies demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming the hydroxyl-only analogue (MIC = 128 µg/mL) but lagging behind the primary amine derivative (MIC = 16 µg/mL). This suggests a balance between lipophilicity and hydrogen-bonding capacity is critical for bioactivity .
Materials Science
The compound’s UV absorption peak at 280 nm (ε = 4500 L·mol⁻¹·cm⁻¹) makes it a candidate for photostabilizers in polymers, though less effective than commercial benzophenone derivatives .
Notes on Data Compilation
- Limitations: Comparative studies on cytotoxicity and environmental impact remain sparse, necessitating collaboration through platforms like ResearchGate to fill knowledge gaps .
Biological Activity
1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a hydroxyphenyl moiety, which contribute to its unique reactivity and interaction with biological targets. The presence of these functional groups enables the compound to participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This inhibition can lead to reduced enzymatic activity, impacting various metabolic pathways.
- Receptor Modulation : It may mimic natural ligands, activating receptors that trigger downstream signaling pathways affecting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Properties
Research has indicated that this compound may have anticancer potential. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's structural similarity to known anticancer agents suggests it could be developed as a novel therapeutic agent against various cancers.
Antimicrobial Effects
In vitro studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Hydroxyacetophenone | Lacks dimethylamino group | Limited antimicrobial activity |
| 1-[4-(Dimethylamino)phenyl]ethanone | Similar structure but lacks hydroxyl group | Potentially less effective in receptor modulation |
| 1-[3-[(Methylamino)methyl]-4-hydroxyphenyl]ethanone | Contains methylamino instead of dimethylamino | Different chemical properties affecting activity |
Case Studies and Research Findings
- Anticancer Activity : A study published in Cancer Research demonstrated that this compound induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential for antibiotic development .
- Mechanistic Insights : Computational studies have provided insights into the binding interactions between this compound and target proteins, revealing critical amino acid residues involved in its mechanism of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone, and how are intermediates characterized?
- Answer : The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group. Key intermediates include dimethylamino-substituted benzaldehyde derivatives. Characterization involves NMR (¹H/¹³C) for structural confirmation and HPLC-MS to verify purity. For example, analogous compounds like 1-(4-methylphenyl)ethanone were synthesized using similar methods and validated via spectroscopic techniques .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Safety data from hazard codes (Xn; R22, Xi; R41) indicate risks of toxicity and irritation. Use glove boxes for synthesis, fume hoods for volatile steps, and personal protective equipment (PPE) including nitrile gloves and goggles. Storage should be in inert, airtight containers at 4°C to prevent degradation. Refer to EU regulation (EC) No 790/2009 for detailed handling guidelines .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Answer : Stability studies involve accelerated degradation experiments (e.g., 40–80°C, pH 1–13) monitored via UV-Vis spectroscopy and HPLC . For example, structurally related 4-hydroxyacetophenone derivatives degrade under alkaline conditions, forming quinone intermediates. Data from such studies guide storage recommendations .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized using biocatalysts?
- Answer : Enantioselective reduction of ketone precursors (e.g., 4-methylacetophenone) can employ microbial catalysts like Daucus carota cells or engineered enzymes (e.g., ketoreductases). Reaction optimization includes adjusting substrate loading , co-solvent ratios (e.g., aqueous-organic biphasic systems), and pH control to achieve >90% enantiomeric excess (ee). Biocatalytic routes are scalable and eco-friendly compared to traditional methods .
Q. What computational strategies are used to predict the compound’s interactions with biological targets?
- Answer : Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) models assess binding affinity to targets like cytochrome P450 enzymes. For analogs such as 4-hydroxyacetophenone, DFT calculations predict electronic properties influencing antioxidant activity. Pair computational results with in vitro assays (e.g., enzyme inhibition) for validation .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Answer : SAR studies reveal that replacing the hydroxyl group with methoxy (e.g., 4'-methoxy derivatives) enhances lipophilicity and membrane permeability, while dimethylamino groups improve solubility. Comparative studies with 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone show that electron-donating substituents increase antioxidant efficacy .
Q. What analytical techniques resolve contradictions in spectral data (e.g., conflicting NMR shifts)?
- Answer : Discrepancies arise from solvent effects or tautomerism. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and variable-temperature NMR to detect dynamic processes. For example, NIST reference spectra for 1-(2,4-dichlorophenyl)ethanone resolved shifts via high-resolution MS and IR cross-validation .
Methodological Resources
- Spectral Libraries : NIST Chemistry WebBook provides IR, MS, and NMR reference data for analogs like 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone .
- Synthetic Protocols : Friedel-Crafts acylation conditions (AlCl₃, acyl chlorides) are adapted from PubChem entries for related compounds .
- Safety Data : EU regulations (EC 790/2009) outline classification, labeling, and disposal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
